molecular formula C13H14O4 B13687221 Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B13687221
M. Wt: 234.25 g/mol
InChI Key: WZDXDPLWIFRREY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate, often involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization can lead to the desired compound.

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or iron, and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), iron chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-ethyl-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-ethyl-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-10-12(13(15)16-4-2)9-7-8(14)5-6-11(9)17-10/h5-7,14H,3-4H2,1-2H3

InChI Key

WZDXDPLWIFRREY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCC

Origin of Product

United States

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